Prexasertib lactate hydrate
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Overview
Description
Prexasertib lactate hydrate is a small molecule checkpoint kinase inhibitor, primarily targeting checkpoint kinase 1 and checkpoint kinase 2. This compound is known for its ability to induce DNA damage and apoptosis in tumor cells, making it a promising candidate in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prexasertib lactate hydrate is synthesized through a multistep process involving continuous-flow solid-phase synthesis. This method allows for the automated and efficient production of the compound. The synthesis involves several steps, including the formation of key intermediates and the final product under controlled conditions .
Industrial Production Methods: The industrial production of this compound has been optimized using continuous-flow current good manufacturing practices (CGMP). This method involves eight continuous unit operations, including reactors, extractors, evaporators, crystallizers, and filters. This process ensures high yield and purity of the compound, suitable for clinical trials .
Chemical Reactions Analysis
Types of Reactions: Prexasertib lactate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are used to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
Prexasertib lactate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of checkpoint kinase inhibition on DNA damage and repair mechanisms.
Biology: The compound is studied for its role in cell cycle regulation and apoptosis in various cell lines.
Mechanism of Action
Prexasertib lactate hydrate exerts its effects by inhibiting checkpoint kinase 1 and checkpoint kinase 2. These kinases play a crucial role in regulating DNA replication and the DNA damage response. By inhibiting these kinases, this compound induces DNA double-strand breaks, leading to apoptosis in tumor cells. This mechanism makes it a potent anticancer agent .
Comparison with Similar Compounds
Rucaparib: Another checkpoint kinase inhibitor with similar mechanisms of action.
Olaparib: A poly (ADP-ribose) polymerase inhibitor that also targets DNA damage response pathways.
Niraparib: Another poly (ADP-ribose) polymerase inhibitor used in cancer therapy.
Uniqueness: Prexasertib lactate hydrate is unique due to its selective inhibition of checkpoint kinase 1 and checkpoint kinase 2, leading to a specific induction of DNA damage and apoptosis in tumor cells. This specificity makes it a valuable compound in cancer research and therapy .
Properties
CAS No. |
2100300-72-7 |
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Molecular Formula |
C21H27N7O6 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;(2S)-2-hydroxypropanoic acid;hydrate |
InChI |
InChI=1S/C18H19N7O2.C3H6O3.H2O/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;1-2(4)3(5)6;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2,4H,1H3,(H,5,6);1H2/t;2-;/m.0./s1 |
InChI Key |
SQQVRJAAUOKBIG-TYOUJGAFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.O |
SMILES |
N#CC1=NC=C(NC2=NNC(C3=C(OC)C=CC=C3OCCCN)=C2)N=C1.OC(C)C(O)=O.[H]O[H] |
Canonical SMILES |
CC(C(=O)O)O.COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Prexasertib monolactate monohydrate; Prexasertib monolactate monohydrate salt; LY2606368; LY-2606368; LY 2606368. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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